molecular formula C16H14BrClN2O3 B11547200 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No. B11547200
M. Wt: 397.6 g/mol
InChI Key: ZYEICBCTSQGJCU-DJKKODMXSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo and methoxy substituted phenoxy group, a chlorophenyl group, and an acetohydrazide moiety. Its molecular formula is C16H14BrClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is subsequently reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 4-chlorobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methoxyphenoxyacetic acid
  • 4-chlorobenzaldehyde
  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-22-15-8-12(17)4-7-14(15)23-10-16(21)20-19-9-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

ZYEICBCTSQGJCU-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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